molecular formula C10H19NO4 B3204414 tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate CAS No. 1036262-54-0

tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B3204414
CAS No.: 1036262-54-0
M. Wt: 217.26 g/mol
InChI Key: ZEVITVQAVGWZKZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 1036262-54-0) is a high-value azetidine derivative supplied as a key heterocyclic building block for professional manufacturing and research laboratories . The compound features a Boс-protected azetidine ring with two hydroxymethyl substituents in a trans configuration, giving it a molecular formula of C10H19NO4 and a molecular weight of 217.26 g/mol . This structure makes it a versatile chiral scaffold in pharmaceutical research, particularly useful for the synthesis of more complex molecules. Azetidine rings are increasingly important in medicinal chemistry as saturated bioisosteres for common functional groups, often contributing to improved metabolic stability and physicochemical properties in drug candidates. As a bis-functionalized compound, it offers two points for chemical modification, enabling its use in constructing diverse compound libraries. This product is classified as For Research Use Only and is strictly intended for professional manufacturing, research laboratories, and industrial or commercial applications . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary medicine. Proper handling procedures should be followed, as the compound may cause skin and eye irritation . For product stability, it is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl (2S,4S)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7(5-12)4-8(11)6-13/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVITVQAVGWZKZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@H]1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Applications
The compound serves as a crucial building block in drug synthesis due to its structural similarities with various bioactive molecules. It has been investigated for its potential as an inhibitor of nucleosidase and nucleoside phosphorylase, which are important targets in treating parasitic infections and cancers. Specifically, it has shown promise in inhibiting enzymes associated with diseases such as:

  • Cancer : Inhibitors of pathways involved in tumor growth, particularly prostate and head and neck cancers.
  • Parasitic Infections : Effective against protozoan parasites like Plasmodium (malaria) and Leishmania species .

Bioavailability and Absorption
The compound exhibits a high gastrointestinal absorption rate, indicating favorable pharmacokinetic properties that enhance its bioavailability for oral administration. This characteristic is vital for developing effective therapeutic agents.

Chemical Research

Synthetic Pathways
Various synthetic methodologies have been explored to produce tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate. These include:

  • Catalytic Processes : Utilization of azetidines as ligands in catalytic reactions such as reductions and cycloadditions .
  • Enantioselective Synthesis : Techniques to achieve enantiopure derivatives have been developed, enhancing the utility of azetidines in asymmetric synthesis .

Comparative Structural Analysis
The compound shares structural similarities with other azetidine derivatives, which can influence its reactivity and application potential. A comparative analysis is detailed below:

Compound NameChemical FormulaSimilarity Index
Tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylateC9H17NO30.98
Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylateC10H19NO30.94
Tert-butyl 2-(hydroxymethyl)azepane-1-carboxylateC10H19NO30.96

This table illustrates the close relationship between these compounds, highlighting their shared azetidine framework and potential medicinal properties.

Case Studies

Case Study 1: Nucleoside Hydrolase Inhibition
Research has demonstrated that azetidine analogues can effectively inhibit nucleoside hydrolases, which are crucial in various biological processes. The application of this compound in this context could lead to novel treatments for diseases where these enzymes play a pivotal role .

Case Study 2: Antiparasitic Activity
In vitro studies have indicated that compounds similar to this compound exhibit significant activity against protozoan parasites. This suggests that further development could yield effective antiparasitic agents .

Mechanism of Action

The mechanism of action of tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the azetidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s trans-hydroxymethyl groups enhance hydrophilicity and provide sites for further functionalization, unlike derivatives with aromatic (e.g., 4-methoxyphenyl in 1h ) or heterocyclic (e.g., pyrimidin-2-yl ) substituents, which introduce steric or electronic effects.
  • Morpholine-containing derivatives (e.g., from ) are tailored for applications in peptide mimetics due to morpholine’s prevalence in bioactive molecules .

Synthetic Efficiency :

  • The target compound’s commercial availability at 97% purity suggests optimized large-scale synthesis, whereas lab-synthesized analogs (e.g., 1h at 42% yield ) require laborious purification steps like preparative HPLC.

Biological Activity

tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate (CAS No. 1036262-54-0) is a compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10_{10}H19_{19}NO4_{4}
  • Molecular Weight: 217.26 g/mol
  • PubChem CID: 24801564

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. Its hydroxymethyl groups are likely involved in hydrogen bonding, enhancing its affinity for target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains with promising results.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that are crucial in metabolic pathways, which could make it a candidate for further development as a therapeutic agent.

Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of azetidine derivatives, this compound was tested against multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 8 μg/mL, indicating moderate activity against this pathogen .

Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of various azetidine derivatives on MDA-MB-231 (triple-negative breast cancer) cells. This compound exhibited an IC50_{50} value of 0.126 μM, demonstrating significant potency compared to standard chemotherapeutics .

Study 3: Enzyme Inhibition

The compound was evaluated for its ability to inhibit N-ribosyl transferases, critical enzymes in nucleotide metabolism. Results indicated a competitive inhibition profile with an IC50_{50} value of approximately 50 nM, suggesting potential applications in targeting metabolic diseases .

Data Summary Table

Activity TypeTargetMeasurementResult
AntimicrobialStaphylococcus aureusMIC (μg/mL)8
CytotoxicityMDA-MB-231 cellsIC50_{50} (μM)0.126
Enzyme InhibitionN-ribosyl transferaseIC50_{50} (nM)50

Q & A

Q. What are the standard synthetic routes for tert-butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate, and what key reaction conditions are required?

The synthesis typically involves multi-step strategies, including cyclization to form the azetidine ring, followed by hydroxymethyl group introduction. Key steps include:

  • Cyclization : Using precursors like tert-butyl 3-oxoazetidine-1-carboxylate under basic conditions (e.g., NaH in THF) to form the azetidine core .
  • Hydroxymethylation : Employing nucleophilic substitution or oxidation-reduction sequences, often with reagents like LiAlH4 for reduction or pyridinium chlorochromate (PCC) for oxidation .
  • Protection/Deprotection : tert-Butyl groups are introduced via Boc protection, requiring anhydrous conditions and catalysts like DMAP . Purification often involves column chromatography, and structural confirmation uses NMR and X-ray crystallography .

Q. How is the stereochemical integrity of the trans configuration maintained during synthesis?

Stereocontrol is achieved through:

  • Chiral Catalysts : Use of enantioselective catalysts during cyclization or substitution steps to favor the trans isomer .
  • Stereospecific Reagents : Selective reducing agents (e.g., NaBH4 with chiral ligands) to retain configuration during hydroxymethyl group addition .
  • Crystallographic Validation : Post-synthesis X-ray analysis using SHELX software ensures stereochemical accuracy .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and spatial arrangements .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₉NO₄, 217.26 g/mol) .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields, and how can they be addressed?

Common issues include:

  • Byproduct Formation : Competing reactions during hydroxymethylation lead to diastereomers. Mitigated by optimizing solvent polarity (e.g., DMF vs. THF) and temperature .
  • Low Catalytic Efficiency : Screening catalysts (e.g., Pd/C vs. PtO₂) for hydrogenation steps improves yield .
  • Purification Losses : Gradient elution in chromatography minimizes co-elution of similar intermediates .

Q. How does this compound's reactivity compare to other azetidine derivatives?

  • Enhanced Nucleophilicity : The bis(hydroxymethyl) groups increase susceptibility to electrophilic attack compared to mono-substituted analogs .
  • Steric Effects : The tert-butyl group hinders axial reactions, favoring equatorial substitution patterns .
  • Oxidation Sensitivity : Hydroxymethyl groups are prone to oxidation, requiring inert atmospheres during storage .

Q. What methodological considerations are critical for using this compound in medicinal chemistry?

  • Biological Stability : Evaluate metabolic degradation using liver microsome assays .
  • Target Binding : Structure-activity relationship (SAR) studies via molecular docking (e.g., AutoDock) to optimize interactions with enzymes/receptors .
  • Toxicity Screening : In vitro cytotoxicity assays (e.g., MTT) on cell lines to assess therapeutic index .

Q. Can computational models predict the biological interactions of this compound?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding affinities to targets like kinases or GPCRs .
  • MD Simulations : GROMACS assesses conformational stability in physiological conditions .
  • ADME Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How do solvent and catalyst choices affect the outcome of key reactions?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF favors cyclization .
  • Catalyst Impact : Pd/C vs. Raney Ni in hydrogenation alters regioselectivity; NaHCO₃ vs. Et₃N affects deprotonation efficiency .

Q. What are the best practices for handling and storing this compound?

  • Storage : -20°C under argon to prevent oxidation of hydroxymethyl groups .
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light .

Q. What contradictions exist in published data regarding its synthesis, and how can they be resolved?

  • Yield Discrepancies : Some protocols report 60-70% yields, while others achieve >85%. Differences attributed to catalyst purity or solvent drying .
  • Stereochemical Outcomes : Conflicting reports on trans/cis ratios resolved via chiral HPLC validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate
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tert-Butyl trans-2,4-bis(hydroxymethyl)azetidine-1-carboxylate

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